molecular formula C18H22N4O4S B6770026 N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide

Cat. No.: B6770026
M. Wt: 390.5 g/mol
InChI Key: LDRZWABGWUJSSI-DLBZAZTESA-N
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Description

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, an oxane ring, and an isoquinoline sulfonamide moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-22-11-13(10-20-22)17-16(3-2-8-26-17)21-27(24,25)14-5-4-12-6-7-19-18(23)15(12)9-14/h4-5,9-11,16-17,21H,2-3,6-8H2,1H3,(H,19,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRZWABGWUJSSI-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)C3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the oxane ring, and the isoquinoline sulfonamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride

Uniqueness

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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